molecular formula C6H8N2O3S B1336326 (4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid CAS No. 876715-34-3

(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid

Cat. No.: B1336326
CAS No.: 876715-34-3
M. Wt: 188.21 g/mol
InChI Key: PNNIHSFKFPYVMU-UHFFFAOYSA-N
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Description

(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid is an organic compound characterized by the presence of a furazan ring substituted with a methyl group and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid typically involves the reaction of 4-methyl-furazan with a suitable sulfanyl-acetic acid precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The furazan ring can be reduced under catalytic hydrogenation conditions to yield corresponding dihydro derivatives.

    Substitution: The methyl group on the furazan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives of the furazan ring.

    Substitution: Various substituted furazan derivatives depending on the electrophile used.

Scientific Research Applications

(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furazan ring and sulfanyl-acetic acid moiety may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid: Similar structure with a benzoic acid moiety instead of acetic acid.

    5-(4-Methyl-furazan-3-ylmethylsulfanyl)-2H-[1,2,4]triazol-3-ylamine: Contains a triazole ring instead of an acetic acid moiety.

Uniqueness

(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid is unique due to the combination of the furazan ring and sulfanyl-acetic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-5(8-11-7-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNIHSFKFPYVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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